Ethyl-3-isocyanobenzoate
Overview
Description
Ethyl-3-isocyanobenzoate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and an isocyanate group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-3-isocyanobenzoate can be synthesized through the reaction of 3-aminobenzoic acid with phosgene, followed by esterification with ethanol. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the isocyanate group can be converted to a carbamate or urea derivative.
Reduction: Reduction of the isocyanate group can lead to the formation of an amine derivative.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carbamate or urea derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Ethyl-3-isocyanobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity with various functional groups.
Mechanism of Action
The mechanism of action of ethyl-3-isocyanobenzoate involves its reactivity with nucleophiles, such as amines and alcohols, leading to the formation of carbamates and urethanes. This reactivity is due to the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
- Methyl-3-isocyanobenzoate
- Phenyl isocyanate
- Ethyl isocyanate
This compound stands out due to its specific combination of ester and isocyanate functionalities, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-isocyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-13-10(12)8-5-4-6-9(7-8)11-2/h4-7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHYNWMZBHFULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374526 | |
Record name | Ethyl-3-isocyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730971-36-5 | |
Record name | Ethyl-3-isocyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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